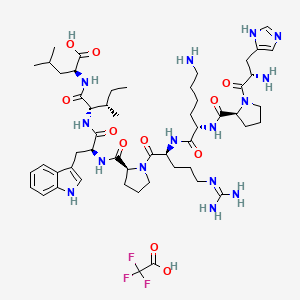
Xenin-8 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenin-8 (TFA) is a biologically active fragment of the peptide Xenin, which belongs to the neurotensin/xenopsin family. This compound is a C-terminal octapeptide derived from the 25-amino acid peptide Xenin. Xenin-8 (TFA) enhances basal insulin secretion and amplifies glucose-stimulated insulin release in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xenin-8 (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Xenin-8 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Xenin-8 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Used to break disulfide bonds within the peptide.
Substitution: Involves replacing specific amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or inhibit the peptide’s function, depending on the desired outcome .
Scientific Research Applications
Xenin-8 (TFA) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for diabetes due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Xenin-8 (TFA) exerts its effects by enhancing basal insulin secretion and potentiating glucose-stimulated insulin release. It interacts with receptors on pancreatic beta cells, leading to increased insulin secretion. The peptide also augments the insulinotropic actions of glucose-dependent insulinotropic polypeptide (GIP), further enhancing its effects .
Comparison with Similar Compounds
Similar Compounds
Neurotensin: Another peptide from the neurotensin/xenopsin family with similar biological activities.
Xenin-25: The full-length peptide from which Xenin-8 (TFA) is derived.
GIP: A peptide hormone that works synergistically with Xenin-8 (TFA) to enhance insulin secretion
Uniqueness
Xenin-8 (TFA) is unique due to its specific sequence and potent insulinotropic effects. Its ability to enhance both basal and glucose-stimulated insulin secretion makes it a valuable tool for diabetes research and potential therapeutic applications .
Properties
Molecular Formula |
C53H80F3N15O11 |
|---|---|
Molecular Weight |
1160.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H79N15O9.C2HF3O2/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32;3-2(4,5)1(6)7/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
InChI Key |
WUORYKQCNHJNSS-SJFAKHLJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















